Direct BTK Enzymatic Potency Comparison: Target Compound vs. In-Patent Structural Analogs from US20240083900
In a standardized BTK in vitro enzymatic assay, the target compound (Example 99 in US20240083900) achieves an IC50 of 1 nM [1]. By comparison, Example 236 from the same patent achieves an IC50 of 5.5 nM, Example 79 achieves an IC50 of 1.2 nM, and Example 101 achieves an IC50 of 1 nM. The most potent comparator, Example 66, achieves an IC50 <1 nM, representing a <2-fold difference from the target compound [1]. These data establish the target compound among the most potent analogs in this patent series, with a quantifiable potency window relative to less optimized members.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 99) |
| Comparator Or Baseline | Example 236: IC50 = 5.5 nM; Example 101: IC50 = 1 nM; Example 79: IC50 = 1.2 nM; Example 66: IC50 <1 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent to Example 101; 1.2-fold more potent than Example 79; <2-fold less potent than Example 66 |
| Conditions | BTK in vitro enzymatic assay measuring compound potency against recombinant BTK; protocol described in US20240083900A1 [1] |
Why This Matters
For procurement decisions in BTK-targeted drug discovery programs, a 5.5-fold potency difference against structurally similar analogs can determine whether a compound advances as a lead or is deprioritized, directly impacting resource allocation and project timelines.
- [1] US20240083900A1. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. BTK in vitro assay data for Examples 66, 79, 99, 101, 236. Filed 2023-05-30. BindingDB entries BDBM658441 (Example 99: IC50 1 nM), BDBM658433 (Example 79: IC50 1.2 nM), BDBM658428 (Example 66: IC50 <1 nM), BDBM658442 (Example 101: IC50 1 nM), BDBM658410 (Example 236: IC50 5.5 nM). View Source
